molecular formula C9H7Cl3N2O2 B1316756 2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide CAS No. 184877-74-5

2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide

Cat. No. B1316756
CAS RN: 184877-74-5
M. Wt: 281.5 g/mol
InChI Key: GYTBHWHVEUKKPH-UHFFFAOYSA-N
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Description

2,4-Dichloro-N’-(2-chloroacetyl)benzohydrazide is a chemical compound with the molecular formula C9H7Cl3N2O2 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide consists of 9 Carbon atoms, 7 Hydrogen atoms, 3 Chlorine atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The exact 3D structure can be viewed using specialized software .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide include a molecular weight of 281.52 . More specific properties like melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

. In proteomics, it can be used to study protein modifications, interactions, and expression levels within cells.

Synthesis of Benzamide Derivatives

This compound serves as a precursor in the synthesis of benzamide derivatives, which are crucial in pharmaceuticals. A green and efficient method for preparing benzamides involves the condensation of benzoic acids and amines, facilitated by ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . Benzamides are integral to drugs like loperamide and acetaminophen.

Pharmaceutical Industry

In the pharmaceutical sector, 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide is used to create therapeutic agents. It’s part of the synthesis pathway for compounds that exhibit antiplatelet activity, which is vital for developing medications that prevent blood clots .

Paper and Plastic Industries

The benzamide derivatives synthesized from this compound are employed in the paper and plastic industries. They are used to improve the properties of materials, such as increasing durability or altering texture .

Rubber Industry

Similarly, in the rubber industry, benzamide derivatives play a role in the production process. They can act as accelerators or retarders in vulcanization, affecting the elasticity and strength of the final rubber product .

Agricultural Applications

Benzamide derivatives, synthesized using 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide , find applications in agriculture. They can be used as intermediates in the creation of pesticides or herbicides, contributing to crop protection strategies .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide is not specified in the search results. It’s used in proteomics research, suggesting it may interact with proteins in some way .

Safety and Hazards

While specific safety and hazard information for 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide was not found, chemicals of this nature can often cause skin and eye irritation, and may be harmful if inhaled or ingested . Always handle with appropriate safety measures.

Future Directions

The future directions of research and applications involving 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide are not specified in the search results. Given its use in proteomics research , it may have potential in biochemical and medical research fields.

properties

IUPAC Name

2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3N2O2/c10-4-8(15)13-14-9(16)6-2-1-5(11)3-7(6)12/h1-3H,4H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTBHWHVEUKKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide

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